molecular formula C19H22N2O6S B11114414 Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11114414
M. Wt: 406.5 g/mol
InChI Key: XJJYEXCJKPUBDM-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a carbamoyl group, a dimethoxyphenyl group, and an acetamido group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-CARBAMOYL-2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of the Carbamoyl Group: This step involves the reaction of the thiophene derivative with a carbamoyl chloride under basic conditions.

    Attachment of the Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.

    Formation of the Acetamido Group: The final step involves the reaction of the intermediate compound with acetic anhydride to introduce the acetamido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl or acetamido groups, converting them into amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

ETHYL 5-CARBAMOYL-2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell growth.

Comparison with Similar Compounds

  • ETHYL 5-CARBAMOYL-2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-CARBAMOYL-2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-CARBAMOYL-2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness: The uniqueness of ETHYL 5-CARBAMOYL-2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other thiophene derivatives, its dimethoxyphenyl and acetamido groups provide enhanced stability and potential for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 5-carbamoyl-2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H22N2O6S/c1-5-27-19(24)15-10(2)16(17(20)23)28-18(15)21-14(22)9-11-6-7-12(25-3)13(8-11)26-4/h6-8H,5,9H2,1-4H3,(H2,20,23)(H,21,22)

InChI Key

XJJYEXCJKPUBDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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